molecular formula C13H15NO6 B082213 Diethyl 2-(4-nitrophenyl)malonate CAS No. 10565-13-6

Diethyl 2-(4-nitrophenyl)malonate

Cat. No. B082213
CAS RN: 10565-13-6
M. Wt: 281.26 g/mol
InChI Key: VTWDYQVTRGDDEE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-nitrophenyl)malonate is a significant molecule because of its role as a precursor in the synthesis of various quinoline derivatives, which possess a range of biological activities including antiviral, immunosuppressive, anticancer, and photoprotective properties. Its synthesis typically involves a nucleophilic vinyl substitution reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) (Valle et al., 2018).

Synthesis Analysis

A rapid and convenient method for synthesizing Diethyl 2-((4-nitroanilino)methylene)malonate at room temperature has been developed, where equimolar amounts of EMA and 4-nitroaniline, dissolved in alcoholic KOH, react within seconds. This synthesis is not only quick but also yields the product in a range of 45-53%, depending on the alcohol used, making it suitable for industrial-scale production (Valle et al., 2018).

Molecular Structure Analysis

Detailed crystallographic studies have provided insights into the molecular structure of derivatives closely related to Diethyl 2-(4-nitrophenyl)malonate. These studies demonstrate the significant influence of substituents on the molecular conformation and packing modes in the crystalline state, highlighting the complex interplay between molecular structure and intermolecular interactions (Crozet et al., 2005).

Chemical Reactions and Properties

The molecule undergoes various chemical reactions, including C-alkylation with nitroso chlorides, leading to the formation of α-substituted oximes with a diethyl malonate moiety. These reactions showcase the molecule's versatility as a building block in organic synthesis, producing compounds with potential biological activities (Bizjaev et al., 2004).

Physical Properties Analysis

The molecular and crystal structures of derivatives of Diethyl 2-(4-nitrophenyl)malonate have been elucidated, providing valuable information on their physical properties. Such analyses reveal the influence of different substituents on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Crozet et al., 2005).

Chemical Properties Analysis

Studies on the chemical properties of Diethyl 2-(4-nitrophenyl)malonate and its derivatives have shown that these compounds can undergo a variety of reactions, leading to the formation of complex molecules. The reactivity of these compounds is influenced by the presence of the nitro group and the malonate moiety, making them valuable intermediates in the synthesis of pharmacologically active compounds (Bizjaev et al., 2004).

Scientific Research Applications

  • Precursor in Synthesis of Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of Diethyl 2-(4-nitrophenyl)malonate, is important as a precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

  • Role in Crystal and Molecular Structures : Studies on the crystal and molecular structures of certain diethyl-2-{n-[4-(4-nitrophenylazo)-phenoxy]alkyl}malonates help in understanding the structural aspects of these compounds. Such studies are crucial for applications in material science and pharmaceuticals (Körner & Zugenmaier, 1993).

  • Thermal Decomposition Studies : The thermal decomposition characteristics of 2-(4-nitrophenyl)malonic acids and derivatives have been examined using thermogravimetry. Understanding the thermal behavior is essential for various industrial applications, including the manufacturing processes (Howell & Liu, 1994).

  • Supramolecular Assembly Formation : Insights into the supramolecular assembly of diethyl aryl amino methylene malonate (DAM) derivatives highlight the role of non-covalent interactions in their formation. Such studies are important in the field of supramolecular chemistry and molecular engineering (Shaik, Angira, & Thiruvenkatam, 2019).

  • Synthesis of Anticancer Drug Intermediates : Diethyl 2-(2-chloronicotinoyl)malonate is used as an intermediate in the synthesis of small molecule anticancer drugs. This highlights its significance in the development of new pharmaceuticals (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

  • Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, serves as an amination reagent for Grignard reagents. This application is crucial in synthetic organic chemistry (Niwa, Takayama, & Shimizu, 2002).

properties

IUPAC Name

diethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDYQVTRGDDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446566
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-nitrophenyl)malonate

CAS RN

10565-13-6
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diethyl malonate (320 mg, 2 mmol) in tetrahydrofuran (15 ml) was added a solution of potassium tert-butoxide in tetrahydrofuran (1 M, 2.2 ml, 2.2 mmol). After stirring for 10 minutes, 4-bromonitrobenzene (404 mg, 2 mmol) was added. After stirring for 12 hours, the reaction was quenched by addition of saturated aqueous ammonium chloride solution (50 ml) and extracted with ethyl acetate (2×50 ml). The combined extracts were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to provide crude 2-(4-nitro-phenyl)-malonic acid diethyl ester.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.0 g (74.9 mmol) diethyl malonate were dissolved in 50 ml DMSO and 8.6 g (76.6 mmol) potassium t-butoxide were added. A solution of 7.9 g (50.1 mmol) 1-chloro-4-nitrobenzene in 50 ml DMSO was added via a dropping funnel. The mixture was heated at 100° C. for 4 h and poured on to crushed ice. It was extracted twice with ethyl acetate, the combined organic layers washed with brine, dried over sodium sulfate, and evaporated in vacuo to afford a brown oil, which contained the title compound in an amount of about 75% and which was used in the reaction of the next step.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BA Howell, M Liu - Thermochimica acta, 1994 - Elsevier
The thermal decomposition of 2-(4-nitrophenyl)- and 2-(2,4-dinitrophenyl)malonic acids, the corresponding diethyl esters, and the respective sodium carboxylates has been examined …
Number of citations: 5 www.sciencedirect.com
C Glidewell, JN Low, JMS Skakle… - … Section E: Structure …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 1| January 2004| Pages o60-o62 https://doi.org/10.1107/S1600536803027478 …
Number of citations: 3 scripts.iucr.org
BA Howell, M Liu - Thermochimica acta, 1994 - Elsevier
The thermal decomposition of the hydrochloride salts of 2-(4-aminophenyl)- and 2-(2,4-di-aminophenyl)malonic acids, the corresponding diethyl esters, and the respective sodium …
Number of citations: 1 www.sciencedirect.com
M Liu - 1993 - search.proquest.com
Complexes of organoplatinum compounds with water-soluble polymers might provide compositions that display high antitumor activity while maintaining the concentration of the free …
Number of citations: 0 search.proquest.com
J Yang, G Wu, Y He, F Han - Chemical Research in Chinese Universities, 2018 - Springer
A general and efficient coupling of aryl bromides with diethyl malonate is presented. The reaction provided the α-arylated diethyl malonates in moderate to good yields with a low …
Number of citations: 2 link.springer.com

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